Product packaging for L-Asparaginyl-L-alanylglycine(Cat. No.:CAS No. 84668-58-6)

L-Asparaginyl-L-alanylglycine

Cat. No.: B14422482
CAS No.: 84668-58-6
M. Wt: 260.25 g/mol
InChI Key: HZPSDHRYYIORKR-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Asparaginyl-L-alanylglycine is a synthetic tripeptide composed of L-Asparagine, L-Alanine, and Glycine, provided for research purposes. L-Asparagine is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue, and is biosynthesized from aspartic acid and ammonia . L-Alanine is a key amino acid for protein synthesis and is an important source of energy for muscle tissue, the brain, and central nervous system; it also strengthens the immune system by producing antibodies and helps in the metabolism of sugars and organic acids . As a short peptide, this compound may be of interest in studies investigating substrate specificity for enzymes like L-asparaginase—a therapeutic enzyme used in leukemia treatment that hydrolyzes L-asparagine . It could also serve as a model compound in metabolic pathway analysis or peptide synthesis research. Researchers can utilize this peptide to explore amino acid transport, peptide stability, and other fundamental biochemical processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N4O5 B14422482 L-Asparaginyl-L-alanylglycine CAS No. 84668-58-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84668-58-6

Molecular Formula

C9H16N4O5

Molecular Weight

260.25 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C9H16N4O5/c1-4(8(17)12-3-7(15)16)13-9(18)5(10)2-6(11)14/h4-5H,2-3,10H2,1H3,(H2,11,14)(H,12,17)(H,13,18)(H,15,16)/t4-,5-/m0/s1

InChI Key

HZPSDHRYYIORKR-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Chemical Identity

Nomenclature

The standard nomenclature for this compound includes several synonyms and systematic names.

Structural Representation

The structure of this compound is defined by the covalent peptide bonds linking the three constituent amino acids.

Biochemical Roles and Interactions of L Asparaginyl L Alanylglycine

Metabolic Pathways and Transformations

The breakdown and utilization of L-Asparaginyl-L-alanylglycine are governed by established metabolic pathways that catabolize peptides and their constituent amino acids.

Peptide Catabolism and Degradation Products

The catabolism of this compound begins with the hydrolytic cleavage of its peptide bonds by peptidases, releasing its constituent amino acids: L-asparagine, L-alanine, and glycine (B1666218). The subsequent metabolic fate of these amino acids is well-characterized.

L-asparagine, in particular, is a key target of several metabolic pathways. The most prominent of these is its hydrolysis by L-asparaginase enzymes, which convert L-asparagine to L-aspartic acid and ammonia. nih.govbibliotekanauki.pl This reaction is crucial in various biological contexts, including cancer chemotherapy, where depleting extracellular asparagine can selectively kill certain cancer cells that lack asparagine synthetase. nih.govmdpi.com

An alternative route for asparagine breakdown is the asparaginase (B612624) II pathway. nih.gov This two-step process involves:

Transamination of L-asparagine with an α-keto acid to form α-ketosuccinamate. nih.gov

Hydrolysis of α-ketosuccinamate by an ω-amidase to yield oxaloacetate and ammonia. nih.gov

This pathway is significant as it provides an anaplerotic route, replenishing intermediates of the citric acid cycle. nih.gov The L-aspartate produced by the primary L-asparaginase pathway can also be converted to oxaloacetate via transamination, linking it to central carbon metabolism. wikipedia.org The thermal decomposition of asparagine, a non-biological process, results in the emission of water and ammonia, forming residues rich in peptide bonds. biorxiv.orgresearchgate.netscispace.com

Initial PeptidePrimary Degradation ProductsKey Catabolic EnzymesSecondary Metabolic Products
This compoundL-Asparagine, L-Alanine, GlycineL-AsparaginaseL-Aspartic acid, Ammonia
Asparagine Transaminase, ω-Amidase (Asparaginase II Pathway)α-Ketosuccinamate, Oxaloacetate

Substrate Specificity in Microbial Metabolism

While specific studies on the metabolism of this compound by microorganisms are limited, research on its dipeptide fragments, particularly L-alanylglycine, provides significant insights. Several microbial species can utilize short peptides as nutrient sources.

For instance, Campylobacter jejuni is capable of utilizing the dipeptide L-alanyl-glycine to support ATP synthesis during its non-growing, persistent state. nih.gov Similarly, metabolic modeling of Salmonella Typhimurium has shown that it can use L-alanylglycine as a carbon source to support growth under aerobic conditions. plos.org These findings suggest that bacteria possessing the necessary peptide transport systems and intracellular peptidases can internalize and break down small peptides like L-alanylglycine for energy and biosynthetic precursors. It is plausible that organisms with broad-specificity oligopeptide metabolism could also utilize the full tripeptide.

MicroorganismPeptide SubstrateMetabolic RoleReference
Campylobacter jejuniL-Alanyl-glycineSupports ATP synthesis nih.gov
Salmonella TyphimuriumL-Alanyl-glycineCarbon source for growth plos.org

Enzymatic Interaction Mechanisms

The interaction of this compound with enzymes is dictated by principles of molecular recognition and the catalytic action of specific hydrolases.

Recognition and Binding with Biological Systems

Enzymatic action begins with the specific recognition and binding of the substrate. For this compound, a key class of interacting enzymes is the asparaginyl endopeptidases (AEPs). nih.gov These enzymes recognize short peptide motifs, typically binding to an asparagine residue and preparing to cleave the peptide bond on its C-terminal side. nih.gov

The principle of specific substrate binding is also exemplified by other peptidases, such as the peptidoglycan hydrolases LytM and LSS from Staphylococcus aureus. elifesciences.org These enzymes possess a narrow active site groove that accommodates specific peptide sequences, like Gly-Gly or D-Ala-Gly. elifesciences.orgelifesciences.org In LytM, a catalytic zinc ion coordinates with the carbonyl oxygen of the substrate's peptide bond, polarizing it for hydrolysis. elifesciences.org This illustrates how the three-dimensional structure and chemical environment of an enzyme's active site are precisely tuned to bind specific peptide substrates like this compound.

Role as a Substrate for Hydrolases and Peptidases

As an oligopeptide, this compound is a natural substrate for a variety of peptide-cleaving enzymes known as hydrolases or peptidases. nih.gov

Asparaginyl Endopeptidases (AEPs) : These enzymes would specifically cleave the peptide bond between L-asparagine and L-alanine. nih.gov

Aminopeptidases : These enzymes would sequentially cleave amino acids from the N-terminus, first removing L-asparagine.

Dipeptidases : Once the initial cleavage occurs, the resulting L-alanylglycine dipeptide can be hydrolyzed by dipeptidases into L-alanine and glycine. L-alanylglycine is a known substrate for such enzymes. tandfonline.com

Research on peptidoglycan hydrolases like LytM has demonstrated its ability to cleave both D-Ala-Gly and Gly-Gly bonds, highlighting the specificity that peptidases can exhibit for particular dipeptide units within a larger peptide structure. elifesciences.orgelifesciences.org

Enzyme ClassPotential Cleavage Site on this compoundProducts
Asparaginyl Endopeptidase (AEP)Between Asparagine and Alanine (B10760859) (Asn-|-Ala)L-Asparagine and L-Alanylglycine
AminopeptidaseBetween Asparagine and Alanine (Asn-|-Ala)L-Asparagine and L-Alanylglycine
Dipeptidase (acting on product)Between Alanine and Glycine (Ala-|-Gly)L-Alanine and Glycine

Structural Biology and Conformational Analysis of L Asparaginyl L Alanylglycine

Advanced Spectroscopic Characterization

Spectroscopic methods are instrumental in elucidating the structural features of peptides. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information on secondary structure, the presence of transient radical species, atomic connectivity, and three-dimensional conformation in solution and solid states.

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of chiral molecules, including peptides and proteins. photophysics.com It measures the differential absorption of left and right circularly polarized light by chromophores within the molecule. mdpi.com In peptides, the primary chromophores are the peptide bonds of the backbone and the side chains of aromatic amino acids. photophysics.com The chiral environment of the L-amino acids gives rise to distinct CD signals. csbsju.edu

The far-UV region (180-250 nm) of a CD spectrum is particularly sensitive to the peptide backbone conformation. csbsju.edu Different secondary structure elements exhibit characteristic spectra:

α-helices typically show a positive band around 190 nm and two negative bands at approximately 208 nm and 222 nm. researchgate.net

β-sheets generally display a negative band between 210-220 nm and a positive band from 195-200 nm. researchgate.net

Random coil or disordered structures are characterized by a strong negative band near 200 nm. researchgate.net

For a short and flexible tripeptide like L-Asparaginyl-L-alanylglycine, it is unlikely to form a stable, well-defined secondary structure such as an α-helix or β-sheet in solution. Its conformational landscape would be dominated by a multitude of rapidly interconverting structures. Consequently, its CD spectrum is expected to be characteristic of a random coil conformation, dominated by the contributions from its peptide bonds and the two chiral centers at the α-carbons of L-asparagine and L-alanine.

Table 1: Characteristic Far-UV CD Spectral Bands for Protein Secondary Structures

Secondary StructureApproximate Wavelength and Sign of CD Bands (nm)
α-Helix+190, -208, -222
β-Sheet+195 to +200, -210 to -220
Random CoilStrong negative band near 200

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects molecules or molecular fragments with unpaired electrons (paramagnetic species), such as free radicals. bhu.ac.in this compound, in its ground state, is a diamagnetic molecule with all electrons paired and therefore does not produce an ESR signal.

However, radical intermediates can be generated through processes like gamma-radiolysis. researchgate.net Studies on related dipeptides, such as L-alanylglycine, and individual amino acids have shown that exposure to ionizing radiation in an aqueous solution can lead to the formation of specific radical species. researchgate.netcdnsciencepub.com

If this compound were subjected to such conditions, several potential radical intermediates could be formed and subsequently detected by ESR. The analysis of the resulting spectrum's hyperfine splitting patterns would allow for the identification of these transient species. Potential radical formation sites include:

Decarboxylation Radical: Formed by the loss of the carboxyl group as CO₂.

Deamination Radical: Resulting from the loss of the amino group from the N-terminus or the asparagine side chain.

α-Carbon Radical: Created by the abstraction of a hydrogen atom from one of the α-carbons of the peptide backbone.

Research on the radiolysis of L-alanylglycine has identified radicals formed by the abstraction of a hydrogen atom from the α-carbon of the glycine (B1666218) residue. researchgate.net Similar mechanisms would be expected for this compound, leading to a complex ESR spectrum representing a mixture of different radical intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution. copernicus.org For a peptide like this compound, various NMR experiments can provide a wealth of conformational information.

One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each nucleus. The chemical shifts are sensitive to the local conformation and neighboring amino acid residues. nih.gov For a flexible peptide, the observed chemical shifts represent a population-weighted average of all conformations present at equilibrium. copernicus.org

Two-dimensional NMR techniques, such as COSY and TOCSY, establish through-bond scalar couplings to assign specific resonances to individual amino acid residues. The Nuclear Overhauser Effect (NOE), measured using NOESY experiments, provides information about through-space distances between protons that are close to each other (typically < 5 Å), which is crucial for defining the peptide's three-dimensional fold. The magnitude of the ³J(HN,Hα) coupling constant, which relates the amide proton (HN) and the α-proton (Hα), can be used to estimate the backbone dihedral angle φ (phi).

Due to its inherent flexibility, the solution structure of this compound would be best described as an ensemble of conformations rather than a single static structure.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Residues in D₂O

ResidueHα (alpha-proton)Hβ (beta-protons)Other
Asn (N-terminal)~4.0 - 4.2~2.8 - 3.0Side-chain NH₂: ~7.0, ~7.7
Ala~4.1 - 4.3~1.4 - 1.5 (CH₃)-
Gly (C-terminal)~3.8 - 4.0--

Note: Values are approximate and can vary based on pH, temperature, and solvent conditions.

X-ray diffraction analysis of a single crystal provides the most precise and unambiguous three-dimensional structural information of a molecule in the solid state. mdpi.com This technique yields atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined. It also reveals how molecules pack together in the crystal lattice and the intricate network of intermolecular interactions, such as hydrogen bonds. researchgate.net

Currently, a crystal structure for this compound is not available in public databases. nih.gov However, analysis of the crystal structures of its constituent amino acids, such as L-asparagine monohydrate, provides insight into the types of interactions that would stabilize a crystal of the tripeptide. researchgate.net In the structure of L-asparagine monohydrate, an extensive network of hydrogen bonds exists between the amino groups, carboxyl groups, the side-chain amide, and the water molecule, defining the crystal packing. researchgate.net A crystal structure of this compound would similarly be stabilized by a complex web of hydrogen bonds involving its N-terminal amino group, C-terminal carboxyl group, the backbone peptide bonds, and the polar side chain of the asparagine residue.

Table 3: Information Obtainable from X-Ray Diffraction

ParameterDescription
Atomic CoordinatesPrecise 3D location (x, y, z) of each atom in the unit cell.
Bond Lengths & AnglesThe exact distances between bonded atoms and angles between adjacent bonds.
Torsion Angles (φ, ψ, ω, χ)The dihedral angles that define the conformation of the peptide backbone and side chains.
Intermolecular InteractionsThe pattern of hydrogen bonding, van der Waals forces, and electrostatic interactions that govern crystal packing.

Computational Modeling and Simulations

Computational methods complement experimental techniques by providing a theoretical framework to understand and predict molecular structure and properties. These simulations are particularly valuable for flexible molecules like short peptides.

Molecular Electrostatic Potential (MEP) is a computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. ias.ac.in It is a valuable method for identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). chemrxiv.org

For this compound, the MEP would show distinct regions of positive and negative potential:

Negative Regions (Red/Yellow): These electron-rich areas are primarily located around the oxygen atoms. The strongest negative potential would be on the C-terminal carboxylate group, followed by the carbonyl oxygens of the three peptide-like bonds (two backbone, one asparagine side chain). These sites are the primary hydrogen bond acceptors.

Positive Regions (Blue): These electron-poor areas are found around the hydrogen atoms attached to heteroatoms. The highest positive potential would be on the N-terminal ammonium group (-NH₃⁺), followed by the amide protons of the peptide backbone and the asparagine side chain. These sites act as hydrogen bond donors.

The MEP analysis provides a chemical roadmap, highlighting the sites most likely to engage in non-covalent interactions, which is fundamental for understanding how the peptide might interact with biological receptors or other molecules.

Conformational Dynamics and Stability Studies

The conformational dynamics of peptides like this compound are crucial for their biological function and stability. Molecular dynamics (MD) simulations are a primary tool for investigating these dynamics at an atomic level, although the accuracy of these simulations is highly dependent on the force field used. nih.gov Studies on related peptides, such as cationic GxG peptides (where x is an amino acid residue), reveal that different force fields can yield varying predictions of conformational distributions in solution. nih.gov

The stability of this tripeptide is significantly influenced by its asparaginyl (Asn) residue. Asparagine residues are known hotspots for non-enzymatic degradation of peptides and proteins through a deamidation reaction. nih.govnih.gov This process involves the formation of a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form a mixture of L- and D-normal aspartyl and isoaspartyl (β-transpeptidation) products. nih.gov The rate of this degradation is highly dependent on pH and the specific amino acid sequence. nih.govnih.gov For instance, studies on an Asn-containing hexapeptide showed a degradation half-life of just 1.4 days at 37°C and pH 7.4. nih.gov Replacing the adjacent glycyl residue with a bulkier one significantly decreased the degradation rate, highlighting the role of steric hindrance in peptide stability. nih.gov

Table 1: Factors Influencing the Stability of Asparaginyl Peptides

Factor Effect on Stability Reference
pH Significantly affects the rate of deamidation and the distribution of degradation products. Better stability is often observed at slightly acidic pH (3-5) in the solid state. nih.gov
Adjacent Residues The residue following the asparagine can sterically hinder the formation of the succinimide intermediate. A bulky residue slows degradation compared to a small residue like glycine. nih.gov
Temperature Higher temperatures generally accelerate degradation reactions. nih.gov
Moisture Content In the solid state, the level of residual moisture can influence degradation rates, often interacting with the effect of pH. nih.gov

Group Electrostatic Potentials (GEP) and Group Distributed Polarizabilities (GDP)

Understanding the electrostatic properties of peptides is essential for predicting their interactions. A powerful method for this involves calculating Group Electrostatic Potentials (GEP) and Group Distributed Polarizabilities (GDP). nih.govresearchgate.net This approach models the electrostatic potential and polarizability of a macromolecule by assembling the properties of its constituent functional groups. nih.govresearchgate.net

Research on dipeptides like L-alanylglycine, a core component of this compound, has demonstrated the effectiveness of this model. nih.govresearchgate.netresearchgate.net GEPs and GDPs are calculated for various conformers and protonation states, providing a detailed analysis of how structural features correlate with the buildup of electrostatic properties. nih.govresearchgate.net The model accurately reproduces the exact electrostatic potential and encourages further application in simulating interaction energies and optoelectronic properties. nih.gov The way hydrogen bonds affect the polarizability of donor and acceptor groups is significant; moderate interactions can enhance polarizability, while shorter, stronger bonds may decrease it due to volume restraint. researchgate.net

Computational Approaches for Peptide Behavior (e.g., SAFT-γ Mie, PC-SAFT, FSC methods)

Advanced computational methods are employed to predict the thermodynamic behavior of peptides in solution, which is critical for applications like pharmaceutical formulation. Among these are the Statistical Associating Fluid Theory (SAFT) approaches, including SAFT-γ Mie and Perturbed-Chain SAFT (PC-SAFT). researchgate.netacs.org

These group-contribution models represent molecules as chains of fused segments, allowing for the prediction of properties for complex molecules based on parameters developed for their smaller functional groups. acs.orgcore.ac.uk The SAFT-γ Mie approach, for example, can predict the solubility of amino acids and peptides in various solvents with high accuracy, even accounting for the zwitterionic nature of these molecules and changes in pH. acs.orgresearchgate.net

Combining PC-SAFT with Fast Scanning Calorimetry (FSC) has proven effective for predicting the solubility of dipeptides like L-alanyl-glycine. researchgate.net FSC is used to measure the melting properties of the peptides, which are then used as input for the PC-SAFT model to predict solubility across a range of temperatures without needing to fit parameters to experimental solubility data. researchgate.net

Table 2: Overview of Computational Methods for Peptide Behavior

Method Description Application for Peptides Reference
SAFT-γ Mie A group-contribution equation of state that models molecules as chains of fused spherical segments. Predicts thermodynamic properties like solubility of amino acids and peptides in various solvents, accounting for pH and zwitterionic states. acs.orgresearchgate.net
PC-SAFT Perturbed-Chain SAFT, an equation of state that models the fluid as a system of hard chains with attractive perturbation forces. Used in conjunction with FSC to predict the solubility profiles of dipeptides in water. researchgate.net
FSC Fast Scanning Calorimetry, an experimental technique to measure thermodynamic properties like melting temperature and enthalpy of fusion for materials that may degrade upon heating. Provides essential input data for thermodynamic models like PC-SAFT to enable accurate solubility predictions. researchgate.net

Peptide-Protein Interaction Modeling

Peptide-protein interactions are fundamental to countless biological processes. frontiersin.orgnih.gov Modeling these interactions is key to understanding and modulating cellular functions. Various computational methods are used to predict how a peptide like this compound would bind to a protein receptor.

The bound conformation of a peptide can vary, from extended structures to more compact motifs like beta-turns or alpha-helices. nih.gov The interaction itself can involve the peptide being buried within a protein cavity, binding to a surface groove, or forming beta-strand interactions at the protein's surface. nih.gov

Modern approaches to modeling these interactions include deep learning methods and advanced protein structure prediction tools. For example, AlphaFold-Multimer has shown unprecedented accuracy in predicting protein structures and is being adapted for peptide-protein docking. frontiersin.org Other machine learning models, such as Hierarchical Statistical Mechanical Modelling (HSM), synthesize biophysical principles to predict the binding affinities across entire protein families by learning from experimental data. harvard.edu These models are becoming increasingly crucial for peptide-based drug development. acs.org

Peptide Self-Assembly and Aggregation Phenomena

Peptides can self-assemble into ordered nanostructures, a phenomenon driven by a balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatics. acs.org The tendency of a peptide to self-assemble is highly dependent on its amino acid sequence and the solution conditions, such as pH. rsc.org

Studies on related tripeptides, such as the Glycine-X-Glycine (GxG) family, provide insights into the potential aggregation behavior of this compound. For some GxG peptides, a change in the protonation state of a side chain or the C-terminus can trigger self-assembly into crystalline fibrils and, in some cases, hydrogels. rsc.org For example, deprotonation of the imidazole side chain in GHG (Gly-His-Gly) leads to gelation. rsc.org The process often begins with the formation of sheet-like structures, which can be monitored by FTIR spectroscopy. rsc.org The aggregation of single amino acids like proline and lysine, driven by hydrogen bonding and hydrophobic forces, further underscores the fundamental interactions that can lead to the formation of larger, sometimes toxic, assemblies. nih.gov

Role of Protonation Forms in Conformational States

This charge state has profound effects on conformational preferences, stability, and intermolecular interactions. As seen in GEP and GDP studies, different protonation states lead to distinct electrostatic potentials. nih.govresearchgate.net Furthermore, the stability of zwitterionic (neutrally charged) versus charge-solvated structures can depend on the intrinsic proton affinity of the amino acid residues. researchgate.net Changes in pH can trigger dramatic shifts in behavior, such as inducing self-assembly and aggregation. rsc.org The pH also plays a critical role in chemical stability, as the rate of deamidation of the asparagine residue is highly pH-dependent. nih.govnih.gov

Degradation Pathways and Mechanisms of L Asparaginyl L Alanylglycine

Enzymatic Degradation Profiles

Enzymatic degradation of peptides is a highly specific process mediated by peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. qiagenbioinformatics.com The susceptibility of L-Asparaginyl-L-alanylglycine to enzymatic breakdown is determined by the presence of specific cleavage sites that are recognized by these enzymes.

The degradation of this compound by peptidases involves the hydrolysis of one or more of its peptide bonds. The primary sites for cleavage are the bond following the asparaginyl residue and the bond between the alanyl and glycyl residues.

L-asparaginases (E.C. 3.5.1.1) are a class of enzymes that specifically catalyze the hydrolysis of the amide group in the side chain of asparagine to form aspartic acid and ammonia. nih.govnih.gov More critically for the peptide backbone, they can cleave the N-terminal L-asparagine residue from peptides. nih.govnih.gov This action would release L-asparagine, which is then converted to L-aspartic acid and ammonia, and the dipeptide L-alanylglycine. nih.gov The spontaneous degradation of L-asparaginyl residues can also occur, particularly in aging processes, through the formation of a succinimide (B58015) intermediate. researchgate.net

The internal peptide bond between alanine (B10760859) and glycine (B1666218) is another potential site for enzymatic hydrolysis. Glycyl-glycine endopeptidases, for example, are known to cleave bonds between glycine residues. elifesciences.orgbiorxiv.org While the Ala-Gly bond is different, many peptidases exhibit broader specificity. For instance, studies on the peptidoglycan hydrolase LytM show it is capable of cleaving both glycyl-glycine and D-alanyl-glycine bonds. elifesciences.orgnih.gov The nomenclature for cleavage sites designates the residues on either side of the scissile bond as P1 and P1', and the enzyme's specificity is determined by its affinity for the amino acids at these and adjacent positions. qiagenbioinformatics.com

The table below summarizes the potential enzymatic cleavage sites within this compound.

Enzyme ClassSpecificityPotential Cleavage SiteProducts
Aminopeptidase (e.g., L-asparaginase)Cleaves N-terminal asparagineL-Asparaginyl--L-alanylglycine
Dipeptidyl PeptidaseCleaves dipeptides from the N-terminusL-Asparaginyl-L-alanyl--glycine
CarboxypeptidaseCleaves C-terminal glycineL-Asparaginyl-L-alanyl--glycine
EndopeptidaseCleaves internal peptide bondsL-Asparaginyl--L-alanylglycine
EndopeptidaseCleaves internal peptide bondsL-Asparaginyl-L-alanyl--glycine

Microbial Degradation Processes

Microorganisms play a significant role in the turnover of organic matter, including peptides. microbiologyresearch.org The degradation of this compound in microbial environments is facilitated by a consortium of extracellular and intracellular enzymes.

Various microorganisms produce enzymes capable of degrading peptides like this compound. L-asparaginase, which can initiate the degradation of this tripeptide, is produced by a wide range of bacteria, yeasts, and molds. nih.govnih.gov Commercially and clinically important L-asparaginases are sourced from bacteria such as Escherichia coli and Dickeya dadantii (formerly Erwinia chrysanthemi). nih.gov The genes encoding these enzymes have been identified and cloned for various applications. nih.govfrontiersin.org

Beyond L-asparaginase, broader-specificity proteases and peptidases are common in microbes. Bacteria from the genus Bacillus are well-known producers of industrial enzymes, including proteases. researchgate.net A bacterial strain with high similarity to Sphingosinicella microcystinivorans has been shown to degrade various amino acid-containing compounds, suggesting the presence of potent hydrolytic enzymes. mdpi.com Studies on the heterotrophic bacterial communities in marine environments have also demonstrated the capacity to utilize peptides like L-alanyl-glycine and amino acids such as L-asparagine, indicating the widespread presence of the necessary degradative enzymes in the environment. vliz.be

The table below lists some microbial sources of enzymes relevant to the degradation of this compound.

Microbial SourceEnzymeGene (Example)Relevance
Escherichia coliL-asparaginase IIansBCleaves L-asparagine
Dickeya dadantiiL-asparaginaseansACleaves L-asparagine
Bacillus subtilisVarious proteasesaprE (subtilisin)General peptide bond hydrolysis
Staphylococcus aureusPeptidoglycan hydrolases (e.g., LytM)lytMCleaves specific peptide linkages
Thermococcus zilligiiThermostable L-asparaginaseNot specifiedDegradation at high temperatures. nih.gov

The efficiency of microbial degradation of a peptide is highly dependent on its amino acid sequence. elifesciences.org Microbial enzymes exhibit distinct substrate specificities. For instance, the peptidoglycan hydrolases LytM and lysostaphin (LSS) from Staphylococcus species show different preferences for cleavage sites within peptide cross-bridges. elifesciences.org LSS preferentially cleaves between two glycine residues (Gly-Gly), whereas LytM can also cleave D-Ala-Gly bonds. elifesciences.orgbiorxiv.org The rate of hydrolysis is also influenced by the length of the peptide chain and the presence of flanking residues, which can form stabilizing hydrogen bonds with the enzyme. elifesciences.orgelifesciences.org

The utilization of the constituent parts of this compound has been observed in microbial communities. Activated sludge, for example, can utilize the dipeptide L-alanyl-glycine. epa.gov Furthermore, various bacteria have been shown to use L-asparagine as a carbon and nitrogen source. cusat.ac.instir.ac.uk This suggests a stepwise degradation mechanism where the tripeptide is first cleaved into smaller peptides and amino acids, which are then taken up and metabolized by the microbial cells. The degradation of ochratoxin A to its constituent L-phenylalanine by Sphingosinicella strain B-9 further illustrates the ability of some microbes to specifically hydrolyze peptide bonds in complex molecules to utilize the resulting amino acids. mdpi.com

Radiation-Induced Degradation Investigations

High-energy radiation, such as gamma rays, provides another pathway for the degradation of peptides. This process is non-specific compared to enzymatic hydrolysis and proceeds through the generation of highly reactive radical species. researchgate.net

The exposure of peptides in an aqueous solution or solid state to ionizing radiation leads to the formation of short-lived radical intermediates. researchgate.netd-nb.info In aqueous solutions, the primary event is the radiolysis of water, which generates hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•). dergipark.org.tr The hydroxyl radical is a powerful oxidizing agent that can react with the peptide by adding to the aromatic ring (if present) or by abstracting a hydrogen atom from C-H or N-H bonds. d-nb.info

For a peptide like this compound, •OH can attack the peptide backbone or the amino acid side chains. This initial reaction creates a peptide-centered radical, which can then undergo a series of reactions, including fragmentation and rearrangement, ultimately leading to the cleavage of peptide bonds and degradation of the molecule. d-nb.info

Studies on the solid-state radiolysis of the similar dipeptide L-alanylglycine using Electron Paramagnetic Resonance (EPR) spectroscopy have identified the formation of several paramagnetic centers, indicating the generation of different radical species. researchgate.net The radiolysis of asparagine has also been studied, showing that it degrades upon irradiation. researchgate.net The detection of these transient radicals is challenging due to their short lifetimes, often requiring specialized techniques like spin trapping followed by mass spectrometry or EPR. nih.govwhiterose.ac.uk

The general mechanism involves:

Initiation: Formation of radicals from water or directly on the peptide.

Propagation: The initial radical attacks the peptide, forming a new radical species.

Termination: Radicals react with each other, leading to stable, non-radical products.

This process results in a mixture of smaller peptides, amino acids, and modified products, fundamentally altering the original compound.

Spin-Trap Techniques in Degradation Product Analysis

The degradation of peptides can be initiated by processes like radiolysis or oxidation, which often generate highly reactive, short-lived free radical intermediates. nih.gov The direct detection of these species is challenging due to their low concentrations and transient nature. nih.gov Spin-trap techniques, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, provide a powerful method for detecting and identifying these radical intermediates. nih.gov This methodology involves the use of a "spin trap," a diamagnetic molecule that reacts with the initial unstable radical to form a more persistent radical adduct, which is stable enough to be detected by EPR. nih.govnih.gov

Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) and nitroso compounds such as 2-methyl-2-nitrosopropane (MNP). nih.govrsc.org The resulting EPR spectrum of the spin adduct provides information, through its hyperfine coupling constants, that can help identify the original radical species. iaea.org

In the context of this compound, radical attack, for instance by hydroxyl radicals (•OH), can occur at several positions. Attack on the peptide backbone, particularly at the α-carbon positions of the glycine and alanine residues, is a common pathway observed in peptide radiolysis. unt.eduescholarship.org This leads to the formation of carbon-centered radicals. Additionally, the side chains are potential sites of reaction. The asparagine residue can also be a target. Studies on similar peptides and their constituent amino acids show that various carbon-centered and, in some cases, nitrogen-centered radicals are formed. rsc.orgrsc.org

Immuno-spin trapping is an advanced technique that enhances the sensitivity of detection. nih.govsfrbm.org It uses antibodies that specifically recognize the spin trap (e.g., DMPO) once it has formed an adduct, allowing for detection via methods like ELISA even when the adduct concentration is too low for conventional EPR. nih.gov This approach confirms the covalent attachment of the spin trap to the peptide, although localizing the exact residue often requires subsequent analysis by mass spectrometry. nih.gov While specific studies on this compound are not prevalent, the principles derived from research on other peptides allow for the prediction of potential radical adducts that could be identified using these techniques. rsc.orgresearchgate.net

Table 1: Potential Radical Intermediates and Spin Adducts in this compound Degradation

Potential Radical SiteGenerating ProcessSpin TrapResulting Adduct Type
Glycine α-carbonH-atom abstraction by •OHDMPOCarbon-centered radical adduct
Alanine α-carbonH-atom abstraction by •OHDMPOCarbon-centered radical adduct
Asparagine β-carbonH-atom abstraction by •OHDMPOCarbon-centered radical adduct
N-terminal aminyl radicalCleavage of N-Cl bond (from chloramine)MNPNitrogen-centered radical adduct

Thermal Decomposition Analysis and Intermediates

The thermal decomposition of peptides is a complex process involving dehydration, cyclization, and fragmentation. Studies on individual amino acids that constitute this compound—asparagine, alanine, and glycine—provide foundational knowledge for its expected thermal behavior. The thermal decomposition of these amino acids typically occurs at well-defined temperatures, generally between 185°C and 280°C. nih.govbiorxiv.orgbiorxiv.org The primary volatile products are water (H₂O) and ammonia (NH₃), with minimal to no carbon dioxide (CO₂) released, except in sulfur-containing amino acids. researchgate.netnih.gov This process is an endothermic decomposition rather than melting or sublimation. biorxiv.org For asparagine specifically, thermal decomposition at around 232°C results in the ejection of one mole of H₂O and one mole of NH₃ per mole of asparagine. nih.gov

When incorporated into a peptide chain, these reactions can lead to the formation of stable cyclic structures and solid residues rich in peptide bonds. nih.govresearchgate.net The analysis of these transformations is often carried out using techniques like Thermogravimetric Analysis (TGA), which measures mass loss with temperature, and Differential Scanning Calorimetry (DSC), which measures heat flow, to identify reaction temperatures and enthalpies. biorxiv.orgacs.org

Temperature-Induced Cyclization Processes

A significant pathway in the thermal decomposition of peptides, particularly dipeptides and tripeptides, is intramolecular cyclization. bac-lac.gc.ca For asparagine-containing peptides, heating often favors intramolecular cyclization to form stable imide structures. researchgate.net In the case of dipeptides, this process typically yields six-membered rings known as diketopiperazines (or cyclodipeptides) through a head-to-tail condensation, releasing a molecule of water. acs.orgbac-lac.gc.ca This reaction is a solid-state endothermic process that can be highly efficient and stereospecific. bac-lac.gc.ca

For the tripeptide this compound, several cyclization pathways are conceivable. The most probable cyclization would involve the C-terminal glycine and the adjacent alanine, which could cyclize to form cyclo(Alanyl-glycine), leaving an N-terminal asparagine residue. Studies on the thermal treatment of other linear dipeptides, such as L-phenylalanyl-L-alanine, have demonstrated a clear, temperature-driven evolution from linear to cyclic structures in the condensed phase. acs.org The process is often competitive with other thermal decomposition reactions. acs.org The stability of the peptide and the propensity for cyclization are influenced by factors such as the degree of hydration and the extent of hydrogen bonding in the solid state. bac-lac.gc.ca

Table 2: Key Intermediates and Conditions in Thermal Decomposition of Related Peptides

ProcessReactant TypeTemperature Range (°C)Key Intermediates / ProductsAnalytical Technique(s)
DecompositionAsparagine~232°CH₂O, NH₃, solid residue nih.govTGA, DSC, MS researchgate.net
DecompositionGlycine~250°CH₂O, NH₃, solid residue nih.govTGA, DSC, MS researchgate.net
CyclizationDipeptides (general)195 - 243°CDiketopiperazine, Water bac-lac.gc.caTGA, DSC, FTIR bac-lac.gc.ca
CyclizationL-phenylalanyl-L-alanine>130°Ccyclo(Phe-Ala), fragments acs.orgTOF-MS, TGA, IR acs.org

Analytical Methodologies for Detection and Quantification of L Asparaginyl L Alanylglycine

High-Performance Liquid Chromatography (HPLC) based Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of oligopeptides like L-Asparaginyl-L-alanylglycine. Its application ranges from method development and validation to the strategic separation of the target compound from complex mixtures.

Method Development and Validation for Oligopeptides

The development of a robust HPLC method for this compound would necessitate a systematic approach to optimize various parameters to ensure accuracy, precision, and sensitivity. This process involves the selection of an appropriate stationary phase, mobile phase composition, and detector. For a tripeptide, a reversed-phase (RP) column, such as a C18, is commonly employed.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters, as typically defined by international guidelines, would be assessed.

Table 1: Typical HPLC Method Validation Parameters for Oligopeptide Analysis

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, comparison with a reference standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery studies, typically within 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Expressed as Relative Standard Deviation (RSD), typically < 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Chromatographic Separation Strategies

The separation of this compound via HPLC would primarily rely on reversed-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., octadecylsilane), and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the peptide and the stationary phase.

To enhance peak shape and resolution, ion-pairing agents such as trifluoroacetic acid (TFA) are often added to the mobile phase. TFA can protonate the free amine and carboxyl groups of the peptide, reducing their ionic character and improving their retention and peak symmetry on the reversed-phase column.

Gradient elution, where the composition of the mobile phase is changed over time, is typically employed for peptide separations. This allows for the efficient elution of a wide range of compounds with varying polarities. A typical gradient for separating this compound might start with a high concentration of aqueous solvent and gradually increase the organic solvent concentration.

Mass Spectrometry (MS) based Approaches

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the identification and quantification of peptides like this compound.

Identification of Peptide Sequences

The definitive identification of this compound can be achieved using tandem mass spectrometry (MS/MS). In a typical workflow, the peptide is first ionized, commonly by electrospray ionization (ESI), and the resulting molecular ion is selected in the first mass analyzer. This precursor ion is then subjected to fragmentation in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

The fragmentation pattern provides sequence information. For a tripeptide like this compound, the fragmentation would primarily occur at the peptide bonds, leading to the formation of b- and y-ions.

Table 2: Theoretical Monoisotopic Masses of Precursor and Fragment Ions for this compound

Ion TypeSequenceMonoisotopic Mass (Da)
Precursor Ion [M+H]⁺ Asn-Ala-Gly289.1308
b-ions
b₁Asn115.0508
b₂Asn-Ala186.0879
y-ions
y₁Gly76.0393
y₂Ala-Gly147.0764

The detection of these specific fragment ions would confirm the amino acid sequence of the peptide.

Quantification of Peptide Levels

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), is a highly sensitive and specific method for peptide quantification. Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a widely used targeted quantification technique.

In an SRM experiment, the mass spectrometer is set to specifically monitor a predefined precursor ion-to-fragment ion transition. For this compound, one would select the precursor ion (m/z 289.1308 for [M+H]⁺) and one or more of its characteristic fragment ions (e.g., y₂ at m/z 147.0764). The intensity of the signal for this transition is proportional to the amount of the peptide in the sample.

To achieve absolute quantification, a stable isotope-labeled internal standard of this compound would ideally be used. This standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). The ratio of the signal from the endogenous peptide to the signal from the known amount of the internal standard allows for precise and accurate quantification.

Electron Spin Resonance (ESR) for Radical Detection and Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While direct analysis of the diamagnetic this compound peptide would not be possible with ESR, the technique could be employed to study its interactions with radical species or its potential to form radicals under specific conditions (e.g., exposure to ionizing radiation or certain enzymatic reactions).

For instance, if this compound were to be investigated for its antioxidant properties, ESR could be used to monitor the scavenging of a known free radical (e.g., DPPH) by the peptide. A decrease in the ESR signal of the radical upon addition of the peptide would indicate radical scavenging activity.

Alternatively, ESR spin trapping could be used to detect and identify short-lived radicals formed from the peptide itself. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be detected by ESR. The characteristics of the resulting ESR spectrum can provide information about the structure of the original, short-lived radical. However, specific studies applying ESR to this compound are not prominent in the literature, and its application remains largely theoretical for this specific tripeptide.

Spectroscopic Detection Methods (General)

Spectroscopic techniques are indispensable for the detection and quantification of this compound. These methods rely on the interaction of the peptide with electromagnetic radiation, providing information about its structure, concentration, and purity. The primary spectroscopic methods employed for the analysis of this tripeptide include Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this compound are not extensively documented in publicly available literature, the principles of these techniques and the known spectral characteristics of its constituent amino acids—asparagine, alanine (B10760859), and glycine (B1666218)—and the peptide backbone allow for a detailed theoretical analysis of its expected spectroscopic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For peptides and proteins, the primary absorbing species are the peptide bonds and certain amino acid side chains. This compound lacks aromatic side chains (like those of tryptophan, tyrosine, or phenylalanine), which are strong chromophores in the near-UV region (around 280 nm). chegg.com Consequently, this tripeptide does not exhibit significant absorbance at this wavelength.

The main UV absorbance of this compound is expected in the far-UV region (below 230 nm). This absorption is primarily due to the n → π* and π → π* electronic transitions of the amide bonds in the peptide backbone. nih.gov The peptide bond typically shows a strong absorption peak around 190 nm and a weaker one between 210 and 220 nm. nih.gov The carboxylate and amide groups of the asparagine and glycine residues also contribute to the far-UV absorbance. nih.gov

Quantitative analysis of this compound using UV-Vis spectroscopy can be challenging due to potential interference from other substances that absorb in the far-UV region. However, it can be a useful technique for monitoring the concentration of pure samples or in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC) where a UV detector is set to a low wavelength (e.g., 214 nm) to detect the peptide bond. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in the peptide.

Estimated ¹H NMR Chemical Shifts for this compound in D₂O

Amino Acid ResidueProtonEstimated Chemical Shift (ppm)
Asparagine (Asn) α-H4.0 - 4.2
β-CH₂2.8 - 3.0
Side-chain NH₂7.0 - 7.8
Alanine (Ala) α-H4.1 - 4.3
β-CH₃1.4 - 1.6
Glycine (Gly) α-CH₂3.8 - 4.0
Backbone Ala-NH8.0 - 8.5
Gly-NH8.2 - 8.7

Note: The chemical shifts of amide (NH) protons are highly dependent on factors like pH, temperature, and hydrogen bonding and will exchange in D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the peptide. Each carbon atom in the molecule will give a distinct signal.

Estimated ¹³C NMR Chemical Shifts for this compound

Amino Acid ResidueCarbonEstimated Chemical Shift (ppm)
Asparagine (Asn) C=O (backbone)173 - 176
52 - 55
37 - 40
C=O (side-chain)175 - 178
Alanine (Ala) C=O (backbone)174 - 177
51 - 54
17 - 20
Glycine (Gly) C=O (backbone)172 - 175
43 - 46

Note: These are estimated values and can vary based on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly useful for identifying functional groups and studying the secondary structure of peptides. The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the peptide backbone and the amino acid side chains. nih.govd-nb.info

The most prominent bands in the FTIR spectrum of a peptide are the Amide bands:

Amide A: Around 3300 cm⁻¹, corresponding to the N-H stretching vibration.

Amide I: Between 1600 and 1700 cm⁻¹, primarily due to the C=O stretching vibration of the peptide backbone. Its position is sensitive to the secondary structure (e.g., α-helix, β-sheet, random coil). For a short, flexible peptide like this, a broad band around 1650 cm⁻¹ is expected, indicative of a random coil conformation in solution.

Amide II: Between 1500 and 1600 cm⁻¹, arising from N-H bending and C-N stretching vibrations.

The side chains of the constituent amino acids will also have characteristic absorption bands. d-nb.inforesearchgate.net

Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Backbone NH N-H Stretch (Amide A)~ 3300
Backbone C=O C=O Stretch (Amide I)1600 - 1700
Backbone NH/CN N-H Bend, C-N Stretch (Amide II)1500 - 1600
Asparagine Side-Chain C=O C=O Stretch~ 1670
Asparagine Side-Chain NH₂ N-H Bend~ 1620
Alanine/Glycine CHₓ C-H Stretch/Bend2850-3000, 1350-1470
Carboxylate COO⁻ Asymmetric/Symmetric Stretch~1580 / ~1400

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and sequence of peptides. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound (C₉H₁₆N₄O₅), the monoisotopic molecular weight is approximately 260.11 Da. In a typical electrospray ionization (ESI) mass spectrum, the peptide would be observed as a protonated molecular ion [M+H]⁺ at an m/z of approximately 261.12.

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide. The [M+H]⁺ ion is isolated and fragmented, typically through collision-induced dissociation (CID). This fragmentation usually occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for the determination of the sequence. nih.govsc.edu

Predicted MS/MS Fragmentation for this compound ([M+H]⁺)

Ion TypeSequence FragmentPredicted m/z
b-ions
b₁Asn115.05
b₂Asn-Ala186.09
y-ions
y₁Gly76.04
y₂Ala-Gly147.08

Deamidation of the asparagine residue is a common modification that can be detected by a mass shift of +0.984 Da. nih.gov

Comparative Academic Studies Involving L Asparaginyl L Alanylglycine

Structural and Functional Comparisons with Related Oligopeptides

The structure and function of L-Asparaginyl-L-alanylglycine (Asn-Ala-Gly) are best understood when compared with other oligopeptides. Tripeptides, consisting of three amino acids linked by peptide bonds, represent a fundamental unit in protein digestion and cellular nutrition. jst.go.jpbachem.com They are primarily absorbed from the intestine into the bloodstream via peptide transporters like PEPT1. jst.go.jpresearchgate.net

Structurally, this compound is a simple, linear oligopeptide. nih.gov Its properties are determined by the sequence and the side chains of its constituent amino acids. For instance, comparison with collagen-derived tripeptides like Gly-Pro-Hyp reveals differences in source and typical biological context, with the latter being extensively studied for its role in skin and joint health after ingestion of collagen hydrolysates. jst.go.jptandfonline.comfrontiersin.org While Gly-Pro-Hyp is noted for its relative stability and high concentration in plasma post-ingestion, the specific metabolic pathway and biological effects of Asn-Ala-Gly are less characterized in similar contexts. jst.go.jptandfonline.com

The function of oligopeptides is tightly linked to their sequence and structure. The Ami ABC transporter system in bacteria like Streptococcus pneumoniae demonstrates how different oligopeptide binding proteins (OBPs) within the system have evolved to recognize a diverse range of peptide sequences. biorxiv.orgresearchgate.net This recognition involves specific interactions between the peptide's backbone and side chains with pockets in the binding protein. biorxiv.org For example, the N-terminal residue of a substrate often forms an anti-parallel β-strand interaction with the binding protein. biorxiv.org This highlights that the function of a tripeptide like this compound is not just as a source of amino acids but potentially as a signaling molecule or a specific substrate for transport systems, dictated by its unique structure compared to other tripeptides like Ala-Asp-Gly or Gly-Pro-Ala. tandfonline.comnih.gov

Table 1: Comparative Profile of this compound and Related Oligopeptides This table is interactive. You can sort and filter the data.

Feature This compound Glycyl-L-prolyl-L-hydroxyproline (Gly-Pro-Hyp) L-Alanyl-L-aspartyl-glycine (Ala-Asp-Gly)
Sequence Asn-Ala-Gly Gly-Pro-Hyp Ala-Asp-Gly
Molecular Formula C9H16N4O5 nih.gov C12H19N3O5 C9H15N3O6 nih.gov
Molecular Weight 260.25 g/mol nih.gov 285.29 g/mol 261.23 g/mol nih.gov
Primary Constituent Amino Acids L-Asparagine, L-Alanine, Glycine (B1666218) Glycine, L-Proline, L-Hydroxyproline L-Alanine, L-Aspartic Acid, Glycine
Key Structural Feature Contains a polar, uncharged side chain (Asn) Contains a unique imino acid (Pro) and a hydroxylated residue (Hyp) frontiersin.org Contains an acidic side chain (Asp) nih.gov
Primary Biological Context General metabolite, component of protein breakdown nih.gov Major component of collagen hydrolysates, absorbed intact jst.go.jptandfonline.com General metabolite nih.gov

| Known Transport Mechanism | Presumed transport by general di- and tripeptide transporters (e.g., PEPT1) researchgate.net | Transported by PEPT1 jst.go.jp | Presumed transport by general di- and tripeptide transporters |

Role of Constituent Amino Acids in Tripeptide Properties

L-Asparagine (Asn): Located at the N-terminus, L-asparagine possesses a polar, uncharged side chain containing an amide group. proteinstructures.com This group can participate in hydrogen bonding, influencing the peptide's solubility in water and its interaction with biological molecules like enzyme active sites or transporter proteins. proteinstructures.com The asparagine residue is a key site for N-linked glycosylation in larger proteins when part of the Asn-Xaa-Ser/Thr consensus sequence, although the ability to form the requisite "Asx-turn" conformation is a necessary but not sufficient condition for this modification. acs.org Deamidation of asparagine, a common form of protein degradation, is another critical chemical property influenced by the following amino acid residue. plos.org

Glycine (Gly): Positioned at the C-terminus, glycine is unique as it is the only achiral proteinogenic amino acid, with a single hydrogen atom for its side chain. libretexts.org This lack of a bulky side chain provides maximal conformational flexibility to the peptide backbone in its vicinity. This flexibility can be crucial for fitting into the binding sites of enzymes or transporters. libretexts.org

The combination of a polar N-terminal residue (Asn), a non-polar middle residue (Ala), and a flexible C-terminal residue (Gly) creates a tripeptide with a specific hydrophilic/hydrophobic balance and structural potential. These properties dictate its stability, solubility, and how it is recognized and processed by cellular machinery. thermofisher.com

Table 2: Properties of Constituent Amino Acids in this compound This table is interactive. You can sort and filter the data.

Amino Acid Position in Tripeptide Code Side Chain (R-Group) Key Properties
L-Asparagine N-terminus Asn / N -CH2CONH2 Polar, uncharged, can form hydrogen bonds, potential site for deamidation and glycosylation. proteinstructures.com
L-Alanine Middle Ala / A -CH3 Non-polar, hydrophobic, small size. libretexts.org

| Glycine | C-terminus | Gly / G | -H | Achiral, provides high conformational flexibility, fits in hydrophilic and hydrophobic environments. libretexts.org |

Investigation of Isomeric Effects (e.g., L- vs. D-Isomers) in Biological Systems

With the exception of the achiral glycine, amino acids exist as two stereoisomers (enantiomers): L (levorotatory) and D (dextrorotatory). researchgate.netbiopharmaspec.com In most biological systems, proteins and peptides are exclusively composed of L-amino acids. researchgate.netquora.com This stereochemical homogeneity is fundamental to the precise three-dimensional structures of proteins and the specificity of enzyme-substrate interactions. studysmarter.co.uk

The biological activity of a peptide is profoundly affected by the chirality of its constituent amino acids. researchgate.net this compound, being composed of L-isomers (and glycine), is the form recognized by the cellular machinery of most organisms, including mammalian protein synthesis and degradation pathways. biopharmaspec.comquora.com

If one or more of the L-amino acids in this tripeptide were replaced by their D-counterparts (e.g., D-Asparaginyl-L-alanylglycine or L-Asparaginyl-D-alanylglycine), several consequences would arise:

Enzymatic Degradation: Peptidases, the enzymes that break down peptides, are highly stereospecific. A peptide containing a D-amino acid would be resistant to cleavage by most standard proteases, potentially increasing its half-life in a biological system. biopharmaspec.com This principle is sometimes used intentionally in the design of synthetic peptide drugs to enhance their stability. biopharmaspec.com

Receptor and Transporter Binding: The binding of a peptide to a receptor or a transporter protein is a highly specific three-dimensional interaction. The change in stereochemistry from an L- to a D-amino acid would alter the peptide's shape, likely preventing it from fitting correctly into the binding site of its intended biological target, thereby diminishing or eliminating its biological activity. researchgate.netstudysmarter.co.uk

Biological Function: Since D-amino acids are not typically used for protein synthesis, a tripeptide containing a D-isomer would not be a viable source of amino acids for this process. researchgate.net While D-amino acids do have specific roles in nature, such as in bacterial cell walls, they are not interchangeable with L-isomers in the context of mainstream metabolism and protein structure in higher organisms. researchgate.netquora.com

Table 3: Theoretical Comparison of L- and D-Isomers in a Tripeptide Context This table is interactive. You can sort and filter the data.

Property This compound (Natural Form) Peptide with D-Amino Acid(s) (e.g., D-Asn-L-Ala-Gly)
Chirality Contains L-asparagine and L-alanine. nih.gov Contains at least one D-amino acid.
Occurrence in Mammalian Proteins The constituent L-amino acids are the building blocks of proteins. biopharmaspec.com D-amino acids are generally absent from mammalian proteins. biopharmaspec.com
Susceptibility to Proteases Readily degraded by standard peptidases. Highly resistant to degradation by most proteases. biopharmaspec.com
Biological Recognition Recognized by specific transporters (e.g., PEPT1) and enzymes. researchgate.net Recognition by transporters and receptors is typically lost or greatly reduced. researchgate.net

| Metabolic Fate | Serves as a source of L-amino acids for protein synthesis and other metabolic pathways. | Not a direct source for protein synthesis; may be metabolized by specific D-amino acid oxidases or excreted. |

Sequence Specificity in Peptide Utilization and Function

The order of amino acids in a peptide chain is as critical as its composition. The sequence Asn-Ala-Gly defines the peptide's identity and its biological role. Altering the sequence, even with the same amino acids (e.g., creating isomers like Ala-Asn-Gly or Gly-Asn-Ala), would result in a distinctly different molecule with different properties and functions.

The importance of sequence specificity is evident in several biological processes:

Enzymatic Processing: The enzymes that act on peptides are highly specific. For example, dipeptidyl-peptidases (DPPs) cleave dipeptides from the N-terminus of a polypeptide. The activity of these enzymes is highly dependent on the amino acids at the N-terminal (P1) and penultimate (P2) positions. nih.gov For an exopeptidase acting on Asn-Ala-Gly, the asparagine at the N-terminus is the primary recognition site. Changing the sequence to Ala-Asn-Gly would present alanine (B10760859) as the N-terminal residue, leading to completely different enzymatic processing. nih.gov

Biological Activity: For bioactive peptides, the sequence is paramount. A specific sequence is required to fit into a receptor's binding site to trigger a cellular response. The tripeptide hormone TRH (pyroglutamyl-histidyl-prolinamide) is a classic example where the precise sequence and modifications are essential for its function. bachem.com While this compound is not primarily known as a signaling molecule, its sequence determines its potential interactions. Studies on substrate specificity of enzymes have shown that even subtle changes, such as replacing an amino acid with a similar one, can drastically alter reaction rates. nih.gov For example, a study on a peptidyl-aminoacyl-L/D-isomerase found that a hydrophobic amino acid at position 1 and a small one at position 3 were essential for substrate recognition. nih.gov This underscores that the specific arrangement of Asn, Ala, and Gly is crucial for its biological handling and any potential functions.

Table 4: Comparison of Sequence Isomers of this compound This table is interactive. You can sort and filter the data.

Sequence Isomer N-Terminal Residue Middle Residue C-Terminal Residue Potential Impact of Sequence Change
Asn-Ala-Gly Asparagine (Polar) Alanine (Non-polar) Glycine (Flexible) The original sequence presents a polar residue for initial interaction with enzymes/transporters.
Ala-Asn-Gly Alanine (Non-polar) Asparagine (Polar) Glycine (Flexible) Presents a non-polar residue at the N-terminus, altering recognition by N-terminal specific peptidases. nih.gov

| Gly-Ala-Asn | Glycine (Flexible) | Alanine (Non-polar) | Asparagine (Polar) | Presents the most flexible residue at the N-terminus and the polar group at the C-terminus, changing its interaction profile. |

Q & A

Q. What experimental methodologies are recommended for synthesizing L-Asparaginyl-L-alanylglycine, and how can purity be validated?

Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu protection strategies to ensure sequence fidelity. Post-synthesis, reverse-phase HPLC coupled with mass spectrometry (LC-MS) is critical for purity validation . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C) and infrared (IR) spectroscopy can resolve backbone conformations and verify amide bond formation .

Q. How can researchers determine the secondary structure of this compound in aqueous solutions?

Circular dichroism (CD) spectroscopy is ideal for identifying α-helical or β-sheet conformations in aqueous buffers. Complementary techniques like Fourier-transform infrared (FTIR) spectroscopy can detect amide I (1600–1700 cm⁻¹) and amide II (1480–1580 cm⁻¹) bands, which correlate with hydrogen-bonding patterns and secondary structure . Molecular dynamics (MD) simulations may further predict stability under varying pH and temperature conditions .

Q. What are the primary biochemical applications of this compound in model systems?

This tripeptide serves as a substrate for studying enzyme specificity (e.g., peptidases) and protein-protein interactions. For example, it can be radiolabeled (³H or ¹⁴C) to track cleavage kinetics in vitro . Its role in mimicking larger peptide domains also aids in investigating folding pathways using fluorescence resonance energy transfer (FRET) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Discrepancies may arise from variations in cell membrane permeability, metabolic degradation, or assay conditions. To address this:

  • Use isotope-labeled peptides (e.g., ¹⁵N) to quantify intracellular uptake via LC-MS .
  • Standardize assays by including positive controls (e.g., known enzyme inhibitors) and normalizing data to cell viability metrics (MTT assays) .
  • Perform comparative studies across multiple cell lines under identical culture conditions .

Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets like asparagine synthetase?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model peptide-protein interactions, focusing on residues like asparagine’s side-chain carboxyl group. Free energy perturbation (FEP) calculations refine binding affinity predictions by simulating solvation effects. Validate results with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Temperature/pH stability : Incubate the peptide in phosphate-buffered saline (PBS) at 37°C and pH 7.4, sampling at intervals (0, 24, 48 hrs) for HPLC analysis .
  • Proteolytic resistance : Expose the peptide to serum or purified proteases (e.g., trypsin), followed by SDS-PAGE or MALDI-TOF to detect degradation products .
  • Oxidative stability : Use H₂O₂ or metal-catalyzed oxidation systems, with LC-MS to identify oxidation hotspots (e.g., methionine residues) .

Q. What advanced spectroscopic techniques can elucidate the peptide’s interaction with lipid bilayers or nanoparticles?

  • Solid-state NMR : Resolves structural dynamics in membrane-mimetic environments (e.g., DMPC liposomes) .
  • Cryo-electron microscopy (cryo-EM) : Visualizes peptide-nanoparticle complexes at near-atomic resolution .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with lipid vesicles .

Methodological Considerations for Data Contradictions

Q. How to statistically analyze conflicting results in dose-response studies of this compound?

  • Apply mixed-effects models to account for inter-experimental variability.
  • Use meta-analysis tools (e.g., RevMan) to aggregate data from independent studies, weighting results by sample size and assay precision .
  • Validate outliers with Grubbs’ test or robust regression .

Q. What validation criteria should be applied when comparing in silico predictions to experimental data?

  • Ensure computational models are trained on high-resolution structural data (e.g., PDB entries).
  • Require a Pearson’s r > 0.85 between predicted and observed binding energies.
  • Cross-validate using leave-one-out (LOO) or k-fold methods to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.